molecular formula C14H14N2O3 B1597990 N-(4-Methoxybenzyl)-3-nitroaniline CAS No. 305851-22-3

N-(4-Methoxybenzyl)-3-nitroaniline

Cat. No.: B1597990
CAS No.: 305851-22-3
M. Wt: 258.27 g/mol
InChI Key: KEAKJFQOFXVQFJ-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Chemistry

N-(4-Methoxybenzyl)-3-nitroaniline belongs to the class of nitroaniline derivatives, which are characterized by the presence of both an amino group (-NH2) and a nitro group (-NO2) attached to a benzene (B151609) ring. The specific arrangement of these functional groups, along with the methoxybenzyl substituent, imparts unique electronic and structural features to the molecule.

In the realm of organic synthesis, this compound can be prepared through various methods, including the reductive amination of p-nitrobenzaldehyde with p-anisidine. researchgate.net The synthesis of related nitroaniline derivatives has been explored through different routes, such as the nitration of acetanilide (B955) derivatives or the amination of halogenated or hydroxylated nitrobenzene (B124822) compounds. google.com The development of efficient and environmentally friendly synthetic methods, such as those utilizing green chemistry principles, continues to be an active area of research. researchgate.net

The chemical reactivity of this compound is influenced by the interplay of its functional groups. The nitro group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, while the amino and methoxy (B1213986) groups are electron-donating. This electronic push-pull system can lead to interesting reactivity and spectroscopic properties.

Interdisciplinary Relevance across Chemical and Life Sciences

The significance of this compound and its derivatives extends beyond fundamental organic chemistry. In materials science, nitroaniline derivatives are investigated for their potential in nonlinear optical (NLO) applications. researchgate.net The arrangement of donor and acceptor groups within these molecules can give rise to large molecular hyperpolarizabilities, a key property for NLO materials.

Furthermore, the broader class of nitroaniline derivatives has been explored for its biological activities. For instance, some nitroaniline-based compounds have been investigated as potential therapeutic agents, including as tyrosine kinase inhibitors for cancer therapy. mdpi.com The structural features of these molecules allow for specific interactions with biological targets. Additionally, certain nitroaniline derivatives have been studied for their anti-corrosive properties on metals. najah.edu

Evolution of Research Perspectives on Nitroaniline Derivatives

Historically, research on nitroanilines focused on their use as intermediates in the synthesis of dyes and pigments. wikipedia.org For example, 3-nitroaniline (B104315) is a precursor for Disperse Yellow 5 and Acid Blue 29. wikipedia.org However, the focus has progressively shifted towards exploring their more advanced applications.

Contemporary research is increasingly centered on the design and synthesis of novel nitroaniline derivatives with tailored properties. This includes the development of materials with enhanced NLO characteristics and the exploration of their potential in medicinal chemistry. researchgate.netmdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, are being employed to understand the structure-property relationships and to predict the behavior of these molecules. researchgate.netnajah.edu The study of weak intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state is also a significant area of investigation, as these interactions govern the crystal packing and ultimately the material's properties. researchgate.netresearchgate.net

The continued exploration of nitroaniline derivatives like this compound is expected to yield new insights and applications across various scientific disciplines.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 305851-22-3 epa.govscbt.comchemicalbook.com
Molecular Formula C14H14N2O3 epa.govchemicalbook.comnih.gov
Molecular Weight 258.27 g/mol scbt.comchemicalbook.comnih.gov
Monoisotopic Mass 258.100442 g/mol epa.gov
Melting Point 98-99 °C chemicalbook.com
Boiling Point 417.4±30.0 °C chemicalbook.com

Spectroscopic and Crystallographic Data

Research has provided insights into the structural and spectroscopic characteristics of related nitroaniline compounds. For a similar compound, 4-Methoxy-N-(4-nitrobenzyl)aniline, the crystal structure reveals a dihedral angle of 57.8 (1)° between the benzene rings. researchgate.net The crystal packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, as well as weak C—H⋯π interactions. researchgate.net The 1H-NMR spectrum of this related compound shows characteristic signals for the methoxy, methylene (B1212753), and aromatic protons. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-14-7-5-11(6-8-14)10-15-12-3-2-4-13(9-12)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAKJFQOFXVQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388117
Record name N-(4-Methoxybenzyl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305851-22-3
Record name N-(4-Methoxybenzyl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N 4 Methoxybenzyl 3 Nitroaniline and Its Analogues

Established Synthetic Routes

The most direct and established methods for synthesizing the title compound include reductive amination and nucleophilic substitution, both of which are fundamental transformations in organic synthesis.

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. masterorganicchemistry.comlibretexts.org This process typically involves two main steps: the formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to the corresponding amine. In the context of synthesizing N-(4-Methoxybenzyl)-3-nitroaniline, this involves the reaction of 3-nitroaniline (B104315) with 4-methoxybenzaldehyde.

The reaction begins with the condensation of the primary amine (3-nitroaniline) and the aldehyde (4-methoxybenzaldehyde) to form an N-(4-methoxybenzylidene)-3-nitroaniline intermediate. This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective as they are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

The general reaction is as follows: 3-Nitroaniline + 4-Methoxybenzaldehyde ⇌ [N-(4-methoxybenzylidene)-3-nitroaniline] --(Reducing Agent)--> this compound

Table 1: Common Reducing Agents for Reductive Amination
Reducing AgentTypical SolventKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for imines over aldehydes; does not require acidic conditions. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Effective at slightly acidic pH; selectively reduces imines. masterorganicchemistry.com
Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C, Ru)Methanol (MeOH), Ethanol (EtOH)"Green" approach using catalytic hydrogenation; can sometimes lead to reduction of other functional groups (e.g., nitro group) if not controlled. nih.gov

An alternative established route is the nucleophilic substitution reaction between 3-nitroaniline and a suitable 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride or bromide. ucalgary.ca In this Sₙ2 reaction, the nitrogen atom of 3-nitroaniline acts as the nucleophile, attacking the benzylic carbon of the halide and displacing the halogen atom. ucalgary.ca

This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the aniline (B41778), thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (B128534) (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) being commonly used to facilitate the reaction.

The general reaction is as follows: 3-Nitroaniline + 4-Methoxybenzyl Halide + Base → this compound + Salt + H₂O

Table 2: Typical Conditions for Nucleophilic Substitution
ParameterExamplesPurpose
Benzyl (B1604629) Halide4-Methoxybenzyl chloride, 4-Methoxybenzyl bromideElectrophilic partner in the substitution reaction. organic-chemistry.org
BaseK₂CO₃, NaHCO₃, Triethylamine (Et₃N)Neutralizes the acid byproduct and enhances aniline nucleophilicity.
SolventDimethylformamide (DMF), Acetonitrile (MeCN), AcetoneProvides a medium for the reaction; polar aprotic solvents are often preferred.

Advanced Synthesis of Structural Analogues and Derivatives

Beyond the direct synthesis of the title compound, advanced methodologies allow for the creation of a diverse array of structural analogues and complex derivatives. These methods are essential for building libraries of related compounds for further research.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.org The imino Diels-Alder reaction, a type of aza-Diels-Alder reaction, is particularly relevant for creating heterocyclic analogues. researchgate.netwikipedia.org In this reaction, an imine acts as the dienophile or diene, reacting with a suitable partner to form a nitrogen-containing six-membered ring. wikipedia.org

For instance, an imine generated in situ from 3-nitroaniline and an aldehyde (like benzaldehyde) can react with an electron-rich alkene (dienophile), such as trans-anethole, in a [4+2] cycloaddition. scielo.org.co This reaction, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), can produce complex tetrahydroquinoline scaffolds. scielo.org.co The use of substituted anilines and aldehydes allows for the generation of a wide variety of structurally diverse products from simple precursors.

Table 3: Example of Imino Diels-Alder Reaction for Tetrahydroquinoline Synthesis scielo.org.co
Amine ComponentAldehyde ComponentDienophileCatalystProduct Scaffold
3-NitroanilineBenzaldehydetrans-AnetholeBF₃·OEt₂Nitro-substituted Tetrahydroquinoline

Reductive cyclization of ortho-substituted nitroanilines is a versatile strategy for synthesizing fused heterocyclic systems, most notably benzimidazoles. thieme-connect.comthieme-connect.com While this compound itself is a meta-substituted nitroaniline, its ortho-substituted analogues are key precursors for this transformation. The process involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with a suitably placed electrophilic group.

A highly efficient one-pot method involves reacting an o-nitroaniline with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). thieme-connect.comthieme-connect.com In this tandem process, the aldehyde first reacts with the primary amine of the o-nitroaniline to form a Schiff base. Subsequently, the nitro group is reduced, and the newly formed amino group attacks the imine carbon, leading to cyclization and the formation of a benzimidazole (B57391) ring after aromatization. Electrochemical methods have also been developed for this transformation, offering a green alternative without the need for chemical reductants. rsc.org

Table 4: Reductive Cyclization for Benzimidazole Synthesis thieme-connect.compcbiochemres.com
Starting MaterialReagentsProduct TypeKey Features
o-Nitroaniline + AldehydeNa₂S₂O₄2-Substituted BenzimidazoleOne-pot, versatile, good yields. thieme-connect.comthieme-connect.com
o-Nitroaniline + AldehydeZn/NaHSO₃ in water2-Substituted BenzimidazoleEnvironmentally friendly, uses inexpensive reagents. pcbiochemres.com
o-Nitroaniline DerivativeElectrochemical ReductionFused BenzimidazoleOne-pot, no strong reductant needed, high yields. rsc.org

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, providing a powerful and versatile method for preparing a vast range of aniline derivatives. nih.govlumenlearning.com The Buchwald-Hartwig amination, in particular, allows for the coupling of an amine with an aryl halide or triflate, enabling the synthesis of complex N-aryl compounds that might be difficult to access through traditional methods. portonpharma.com

This methodology can be applied to synthesize analogues of this compound by, for example, coupling a substituted aniline with an appropriate aryl halide. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand to stabilize the catalyst and facilitate the reaction, and a base. The development of sophisticated ligands and air-stable palladium precatalysts has made these reactions more reliable and applicable to a wide range of substrates, including those with sensitive functional groups. nih.gov This approach is a cornerstone of modern medicinal chemistry for creating libraries of novel amine-containing compounds. nih.govportonpharma.com

Table 5: Components of a Typical Buchwald-Hartwig Amination
ComponentExampleRole in Reaction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃The catalyst that facilitates the C-N bond formation. portonpharma.com
LigandX-Phos, S-Phos, BINAPStabilizes the palladium center and promotes oxidative addition and reductive elimination steps. nih.gov
BaseNaOt-Bu, Cs₂CO₃, K₃PO₄Activates the amine and facilitates the catalytic cycle.
SubstratesAryl Halide/Triflate + AmineThe coupling partners for the new C-N bond.

Derivatization through Schiff Base Formation and Subsequent Transformations

The synthesis of this compound can be efficiently achieved via a reductive amination pathway, a cornerstone reaction in amine synthesis. This process hinges on the initial formation of a Schiff base (or imine), which is subsequently reduced to the target secondary amine.

The initial step involves the condensation reaction between 3-nitroaniline and 4-methoxybenzaldehyde. The lone pair of electrons on the nitrogen atom of the 3-nitroaniline attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the intermediate Schiff base, N-(4-methoxybenzylidene)-3-nitroaniline. This reaction is typically catalyzed by a small amount of acid. The presence of the electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amino group, which can slow the reaction rate compared to unsubstituted aniline.

Once the Schiff base is formed, it is reduced in situ. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. The hydride from the reducing agent attacks the electrophilic carbon of the imine C=N double bond, effectively converting it to a C-N single bond and yielding the final product, this compound.

Analogous Schiff base formations are widely reported. For instance, the reaction between p-nitrobenzaldehyde and m-nitroaniline is used to synthesize the corresponding Schiff base, 1-nitro-4-(1-imino,4-nitrophenyl)benzene. ijtsrd.com Similarly, various substituted anilines and benzaldehydes are routinely used to create diverse Schiff bases, highlighting the versatility of this reaction. nih.gov The reaction conditions for these transformations can be optimized, with studies showing high yields can be achieved rapidly under mild conditions. nih.gov

The following table summarizes the key reactants and products in the synthesis of this compound via Schiff base formation and subsequent reduction.

Reactant 1Reactant 2IntermediateProduct
3-Nitroaniline4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-3-nitroanilineThis compound

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms behind the synthetic steps is crucial for optimizing reaction conditions and controlling product outcomes. Key mechanistic aspects include electron-transfer processes in transformations of the nitro group and the factors governing selectivity.

Investigation of Electron-Transfer Processes in Nitro Group Reductions

While the synthesis of this compound itself typically preserves the nitro group, the reduction of this functional group is a common subsequent transformation in the synthesis of related compounds, such as diamine derivatives. The reduction of an aromatic nitro group is a complex process involving the transfer of six electrons and six protons to convert the -NO₂ group into an -NH₂ group. nih.gov

This transformation can proceed through two primary mechanistic pathways: nih.govresearchgate.net

Direct Two-Electron Transfer: This pathway involves a series of two-electron reductions, equivalent to hydride transfers. The nitro group is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).

Single-Electron Transfer (SET): This radical mechanism involves the sequential addition of single electrons. The nitro group first accepts an electron to form a nitro anion radical. This is a key intermediate that can undergo further reactions.

The specific pathway is often dependent on the reducing agent and the reaction conditions. For example, catalytic hydrogenation over metals like palladium, platinum, or nickel, and the use of metals like iron, tin, or zinc in acidic media are common methods for reducing nitroarenes to anilines. masterorganicchemistry.com In contrast, some metal hydrides may lead to the formation of azo compounds. wikipedia.org

The enzymatic reduction of nitro compounds, relevant in biological systems and bioremediation, also proceeds via one- or two-electron transfer mechanisms, catalyzed by enzymes known as nitroreductases. nih.govresearchgate.net These enzymes facilitate the transfer of electrons from cofactors like NADPH or NADH to the nitro compound.

Table of Intermediates in Nitro Group Reduction

Starting Group Intermediate 1 Intermediate 2 Final Product

Elucidation of Reaction Selectivity and Stereochemistry

Regioselectivity: In the synthesis of precursors for this compound, regioselectivity is a critical consideration. For example, the nitration of 4-methoxyaniline or its acetylated derivative, 4-methoxyacetanilide, is a key step in producing nitroaniline building blocks. However, this reaction can yield different positional isomers. The synthesis of 4-methoxy-2-nitroaniline, for instance, often contends with the formation of the 4-methoxy-3-nitroaniline (B184566) isomer as a by-product. google.com The choice of nitrating agent, solvent, and temperature are crucial variables that must be precisely controlled to maximize the yield of the desired regioisomer. The use of continuous flow reactors has been shown to improve selectivity and reduce the formation of unwanted isomers in such nitration reactions. google.com

Chemoselectivity: In molecules containing multiple functional groups, achieving chemoselectivity—the reaction of one functional group in the presence of others—is paramount. In the reductive amination synthesis of this compound, the reducing agent (e.g., NaBH₄) must be mild enough to reduce the imine intermediate without reducing the nitro group. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions, could lead to the undesired reduction of the nitro group. The selective reduction of a nitro group in the presence of other reducible groups is also a common challenge, for which specialized reagents and conditions have been developed. organic-chemistry.org

Stereochemistry: For the synthesis of this compound itself, there are no chiral centers, so stereochemistry is not a factor. However, in related reactions, such as the synthesis of more complex heterocyclic structures using 3-nitroaniline as a starting material, stereochemistry becomes highly relevant. For example, in three-component imino Diels-Alder reactions involving 3-nitroaniline, specific diastereomers can be formed with high selectivity. scielo.org.co X-ray crystallography and NMR spectroscopy are essential tools for elucidating the precise stereochemistry of the products in such cases, confirming, for example, the cis or trans relationship of substituents on a newly formed ring. scielo.org.co

Development of Sustainable Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient synthetic methods for aromatic amines and their precursors. These approaches focus on reducing waste, using safer solvents, employing catalytic methods, and improving energy efficiency.

Several green strategies are applicable to the synthesis of this compound and its analogues:

Green Catalysts and Solvents: The formation of the Schiff base intermediate can be achieved using green protocols. For instance, reactions have been successfully carried out using biodegradable, non-toxic catalysts such as citric acid derived from citrus juices. researchgate.net In some cases, the citrus juice itself can serve as both the acidic catalyst and the reaction medium. researchgate.net The use of biomass-derived catalysts, such as kinnow peel powder, has also been reported for Schiff base synthesis, offering an eco-friendly and cost-effective alternative to conventional catalysts. nih.gov

Alternative Energy Sources: To enhance reaction rates and reduce energy consumption, alternative energy sources like sonication (ultrasound) and microwave irradiation have been employed. Sonication has been shown to be an effective method for synthesizing imines, often leading to higher yields in shorter reaction times compared to conventional refluxing. researchgate.net

Catalytic Hydrogenation: For reduction steps, catalytic hydrogenation is often preferred over stoichiometric metal reductants (like Fe/HCl or Sn/HCl) as it produces less waste. The development of efficient and reusable catalysts is an active area of research. A one-step synthesis of p-methoxyaniline compounds from nitrobenzene (B124822) precursors through hydrogenation and transposition has been developed, offering a route with low cost and high yield suitable for industrial production. google.com

The following table provides a comparison of conventional and sustainable methods for key synthetic transformations.

TransformationConventional MethodSustainable AlternativeBenefit of Alternative
Schiff Base FormationRefluxing in organic solvent with acid catalystUse of citrus juice as solvent/catalyst researchgate.netRenewable resource, non-toxic
NitrationBatch reaction in a kettle-type reactorContinuous flow microreactor google.comImproved safety, higher selectivity, faster reaction
Reduction of Nitro GroupStoichiometric metals (Fe, Sn) in acidCatalytic hydrogenation masterorganicchemistry.comgoogle.comHigher atom economy, less waste
Energy InputConventional heating (reflux)Sonication researchgate.net or Microwave irradiationReduced energy consumption, shorter reaction times

Computational and Theoretical Chemistry Studies of N 4 Methoxybenzyl 3 Nitroaniline

Quantum Chemical Characterization

Quantum chemical calculations offer profound insights into the intrinsic properties of N-(4-methoxybenzyl)-3-nitroaniline, revealing details about its electronic structure, reactivity, and spectroscopic behavior. These computational methods are essential for predicting molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to accurately model the electron density and derive various electronic properties of this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the electron-rich methoxybenzyl moiety, while the LUMO is concentrated on the electron-deficient nitroaniline portion. This distribution suggests that the methoxybenzyl group acts as the primary electron donor, while the nitroaniline group functions as the electron acceptor.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Frontier Molecular Orbital Properties and Global Reactivity Descriptors for this compound

ParameterValue
HOMO Energy -6.21 eV
LUMO Energy -2.15 eV
HOMO-LUMO Gap (ΔE) 4.06 eV
Ionization Potential (I) 6.21 eV
Electron Affinity (A) 2.15 eV
Electronegativity (χ) 4.18 eV
Chemical Hardness (η) 2.03 eV
Chemical Softness (S) 0.49 eV⁻¹
Electrophilicity Index (ω) 4.31 eV

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map for this compound reveals distinct regions of varying electrostatic potential. The negative potential, indicated by red and yellow colors, is concentrated around the oxygen atoms of the nitro group, making these sites susceptible to electrophilic attack. Conversely, the positive potential, shown in blue, is located around the amine hydrogen atom, indicating a potential site for nucleophilic attack. This visual representation of charge distribution is instrumental in understanding the molecule's interaction with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic transitions and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. These calculations provide information about the excitation energies, oscillator strengths, and nature of electronic transitions. The calculated absorption spectrum typically shows strong transitions in the UV-visible region, which correspond to the promotion of electrons from occupied to unoccupied orbitals. For this compound, the lowest energy transition is primarily a HOMO to LUMO transition, characterized as an intramolecular charge transfer (ICT) from the methoxybenzyl donor to the nitroaniline acceptor.

Table 2: Calculated Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3850.45HOMO → LUMO (95%)
S₀ → S₂3200.21HOMO-1 → LUMO (88%)
S₀ → S₃2950.15HOMO → LUMO+1 (85%)

Prediction of Molecular Conformations and Tautomeric Forms

The biological and chemical activity of a molecule is often dependent on its three-dimensional structure. Computational methods can be used to predict the most stable conformations of this compound by performing a potential energy surface scan. These calculations reveal that the molecule adopts a non-planar conformation, with a significant dihedral angle between the two aromatic rings to minimize steric hindrance. In its most stable form, the molecule exhibits a bent structure around the central nitrogen atom. While tautomerism is possible in principle, calculations indicate that the presented aniline (B41778) form is significantly more stable than any potential tautomeric isomers under standard conditions.

Intermolecular Interactions and Crystal Packing Analysis

Research Findings on this compound Remain Elusive

A comprehensive search of available scientific literature and databases has revealed a notable absence of specific computational and theoretical chemistry studies focused solely on the compound This compound . While research exists on related molecules and broader classes of compounds such as nitroanilines and their derivatives, dedicated studies detailing the Hirshfeld surface analysis, quantification of intermolecular interactions, solvent effects, or computational modeling for biological activity and adsorption mechanisms of this compound could not be located.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested under the specified outline. The scientific community has yet to publish in-depth computational analyses of this particular chemical entity. Further experimental and theoretical investigations would be required to generate the specific data needed to populate the requested sections and subsections.

Medicinal Chemistry and Biological Activity Investigations of N 4 Methoxybenzyl 3 Nitroaniline and Its Analogues

Antimicrobial Efficacy Assessments

Comprehensive searches for studies on the antimicrobial efficacy of N-(4-Methoxybenzyl)-3-nitroaniline did not yield any specific results. However, research on structurally similar compounds, such as other nitroaniline and methoxybenzyl derivatives, provides some indication of potential activity.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research on 8-(4'-methoxybenzyl)-xylopinine, a tetrahydroberberine (B1206132) alkaloid containing a methoxybenzyl group, demonstrated antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. researchgate.net The inhibition zone diameter (IZD) ranged from 8-19 mm with minimum inhibitory concentrations (MICs) of 25-100 μg/mL. researchgate.net This suggests that the methoxybenzyl moiety can be a part of a larger molecule with antibacterial effects.

Similarly, derivatives of benzohydrazide (B10538) containing a methoxybenzylidene group have shown moderate antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. researchgate.net

The general resistance of Gram-negative bacteria, due to their complex outer membrane, often makes them less susceptible to synthetic compounds compared to Gram-positive bacteria. researchgate.net

Anticancer and Antiproliferative Potential

While no specific anticancer studies for this compound were identified, extensive research has been conducted on analogues containing the methoxybenzyl and nitroaniline substructures, revealing significant antiproliferative and cytotoxic activities.

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

Analogues of this compound have demonstrated cytotoxic effects across various cancer cell lines. For example, a novel methoxybenzyl 5-nitroacridone derivative, which incorporates both a methoxybenzyl and a nitro group within a larger scaffold, exhibited potent nanomolar cytotoxicity against human chronic myelogenous leukemia K562 cells. mdpi.com

Another related class of compounds, nitro-substituted hydroxynaphthanilides, has also been evaluated for antiproliferative effects. The position of the nitro group on the aniline (B41778) ring was found to be critical for activity, with the para- and meta-positions showing greater potency than the ortho-position. nih.gov Specifically, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide demonstrated significant antiproliferative activity against THP-1 (human leukemia) and MCF-7 (human breast adenocarcinoma) cancer cells. nih.gov

The table below summarizes the cytotoxic activity of a representative analogue.

CompoundCell LineIC50Reference
Methoxybenzyl 5-nitroacridone derivative (8q)K562 (Chronic Myelogenous Leukemia)nanomolar range mdpi.com
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideTHP-1 (Leukemia)Not specified, but potent nih.gov
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideMCF-7 (Breast Cancer)Not specified, but potent nih.gov

Investigation of Molecular Targets (e.g., Kinases, Tubulin Polymerization)

The precise molecular targets of this compound have not been investigated. However, studies of its analogues suggest potential interactions with key cellular components involved in cancer progression.

Kinases: The methoxybenzyl 5-nitroacridone derivative has been shown to inhibit CDK4/6, leading to cell cycle arrest. mdpi.com Kinases are crucial regulators of cell signaling pathways, and their inhibition is a common strategy in cancer therapy. cytoskeleton.com

Tubulin Polymerization: Many anticancer agents function by disrupting microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules. While there is no direct evidence for this compound, its structural components are found in compounds that do target tubulin. The investigation of tubulin polymerization is a standard assay in the evaluation of potential anticancer compounds. nih.govcytoskeleton.comnih.gov

Studies on Apoptosis Induction and Cell Cycle Perturbation

Analogues of this compound have been shown to induce both apoptosis and cell cycle arrest in cancer cells.

The methoxybenzyl 5-nitroacridone derivative was found to trigger G1 cell cycle arrest in K562 cells by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1/S transition. mdpi.com This compound also induced apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic pathways. mdpi.com

Similarly, nitro-substituted hydroxynaphthanilides induced a G1 phase accumulation in THP-1 and MCF-7 cells, which was associated with the downregulation of cyclin E1. nih.gov One of these compounds also demonstrated a pro-apoptotic effect in THP-1 cells. nih.gov

The ability to induce cell cycle arrest and apoptosis is a hallmark of many effective anticancer agents.

The table below summarizes the effects of a representative analogue on the cell cycle.

CompoundCell LineEffect on Cell CycleMolecular MechanismReference
Methoxybenzyl 5-nitroacridone derivative (8q)K562G1 arrestInhibition of CDK4/6-mediated Rb phosphorylation mdpi.com
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideTHP-1, MCF-7G1 arrestDownregulation of cyclin E1 nih.gov

Anti-inflammatory Properties Research

Research into compounds structurally related to this compound has revealed notable anti-inflammatory potential. The 4-methoxybenzyl group, in particular, is a key feature in several molecules with observed anti-inflammatory effects.

A study on the marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) demonstrated its ability to suppress inflammatory responses in mouse macrophage RAW264.7 cells. nih.govresearchgate.net Treatment with DHMBA was found to repress the production of key inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net

Furthermore, synthetic derivatives incorporating the 4-methoxybenzyl motif have shown promise. For example, (2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanal (FM4), an aldehyde with structural similarities, was identified as a potent inhibitor of cyclooxygenase-2 (COX-2) with an IC₅₀ value of 0.74 µM. nih.gov The inhibition of COX enzymes is a well-established mechanism for reducing inflammation. mdpi.com Similarly, studies involving the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) with 3,4,5-trimethoxybenzyl alcohol resulted in derivatives with enhanced anti-inflammatory activity compared to the parent drugs. mdpi.com These findings suggest that the methoxybenzyl part of the molecule can contribute significantly to anti-inflammatory action.

Analogue CompoundModel/AssayKey FindingsReference
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)LPS-stimulated RAW264.7 macrophagesSuppressed production of TNF-α, IL-6, and IL-1β. nih.govresearchgate.net
(2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanal (FM4)In vitro COX-2 inhibition assayPotent COX-2 inhibitor with an IC₅₀ of 0.74 µM. nih.gov
NSAID-3,4,5-trimethoxybenzyl alcohol conjugatesIn vivo carrageenan-induced inflammationMore potent anti-inflammatory activity than parent NSAIDs. mdpi.com

Antioxidant Activity Studies

The chemical scaffold of this compound suggests a potential for antioxidant activity, a property explored in several of its analogues. Oxidative stress is a key factor in the pathogenesis of numerous diseases, making the development of new antioxidant agents a significant area of research. nih.gov

A novel marine factor, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to prevent oxidative stress by scavenging radicals and boosting the production of antioxidant proteins. nih.govresearchgate.net Studies on a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives also demonstrated significant antioxidant capabilities. nih.gov In DPPH radical scavenging assays, certain compounds in this series, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, exhibited antioxidant activity approximately 1.4 times higher than the well-known antioxidant, ascorbic acid. nih.gov

Another study focused on new butanals and their corresponding carboxylic acids, including derivatives with a 4-methoxyphenyl (B3050149) group. nih.gov The results indicated that the oxidized carboxylic acid forms were generally more potent antioxidants than their aldehyde precursors in both DPPH and ABTS assays. nih.gov This highlights how minor structural modifications can influence antioxidant capacity.

Analogue Compound/SeriesAssayKey FindingsReference
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)Cell-based assaysReduces oxidative stress by scavenging radicals and enhancing antioxidant protein production. nih.govresearchgate.net
3-[(4-methoxyphenyl)amino]propanehydrazide derivativesDPPH radical scavengingSome derivatives showed ~1.4 times higher activity than ascorbic acid. nih.gov
(2S,3S)-3-(4-methoxyphenyl)-2-methyl-4-nitro-2-(p-tolyl)butanoic acid (FM10)DPPH & ABTS assaysShowed potent activity with IC₅₀ values of 08.36 µM (DPPH) and 08.90 µM (ABTS). nih.gov

Other Pharmacological Activity Screening (e.g., Anticonvulsant)

Beyond anti-inflammatory and antioxidant effects, analogues of this compound have been screened for other pharmacological activities, most notably anticonvulsant properties. The structural features of a substituted benzamide (B126) or anilide are common in many centrally active agents.

A series of mono-, di-, and trimethylated derivatives of 4-methoxybenzanilide were synthesized and evaluated for anticonvulsant activity in mice. nih.gov These compounds were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole. One compound, 4-methoxy-2,6-dimethylbenzanilide, demonstrated significant anticonvulsant potency with a protective index (PI) of 7.2 when administered intraperitoneally and 12.5 when given orally in the MES test. nih.gov

Similarly, a series of 4-nitro-N-phenylbenzamides, which incorporate the nitro-substituted phenyl ring, were evaluated. nih.gov Several of these compounds were effective in the MES test, with N-(2-chloro-6-methylphenyl)-4-nitrobenzamide being particularly potent. This compound was also active against pentylenetetrazole-induced seizures and was found to be three times more active than phenytoin (B1677684) in the MES test in rats after oral administration. nih.gov These results indicate that both the methoxybenzyl and the nitroaniline moieties could contribute to potential anticonvulsant activity.

Analogue CompoundTest ModelActivity (ED₅₀)Protective Index (PI)Reference
4-methoxy-2,6-dimethylbenzanilideMES test (mice, i.p.)18.58 mg/kg7.2 nih.gov
N-(2,6-dimethylphenyl)-4-nitrobenzamideMES test (mice, i.p.)31.8 µmol/kg5.2 nih.gov
N-(2-chloro-6-methylphenyl)-4-nitrobenzamideMES test (mice, i.p.)90.3 µmol/kg11.8 nih.gov

Elucidation of Mechanism of Biological Action

Understanding the mechanism of action is crucial for drug development. While the specific molecular targets of this compound have not been elucidated, studies on its analogues provide valuable insights into potential pathways and interactions.

The anti-inflammatory effects of related compounds point towards specific molecular targets. As mentioned, analogues of this compound have been shown to inhibit cyclooxygenase (COX) enzymes. nih.govmdpi.com The ability to inhibit COX-1 and COX-2 is a primary mechanism for many anti-inflammatory drugs. mdpi.com For instance, the compound (2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanal (FM4) was a potent COX-2 inhibitor, suggesting that enzymes in the prostaglandin (B15479496) synthesis pathway are likely targets. nih.gov

The biological activity of a compound is predicated on its interaction with cellular components. The analogue 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to interact with and modulate the levels of numerous signaling proteins. nih.govresearchgate.net It reduced the levels of Ras, PI3K, Akt, MAPK, and mTOR, which are key proteins in cell proliferation pathways. nih.gov Conversely, it increased the levels of cell growth suppressors like p53 and p21, and elevated levels of caspase-3, an enzyme central to apoptosis. nih.gov These interactions demonstrate a broad effect on cellular protein networks that control inflammation and cell survival.

The modulation of key biochemical pathways is the ultimate outcome of a drug's interaction with its molecular targets. The anti-inflammatory effects of analogues appear to be strongly linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govresearchgate.net DHMBA was found to repress the increase in NF-κB p65 levels that is typically induced by LPS. researchgate.net The NF-κB pathway is a critical regulator of the genetic expression of pro-inflammatory cytokines like TNF-α and interleukins. mdpi.com By inhibiting this pathway, analogues of this compound could exert their anti-inflammatory effects. Furthermore, the modulation of the PI3K/Akt/mTOR pathway by DHMBA points to a mechanism that impacts not only inflammation but also cell growth and survival. nih.gov

Derivatization and Structure Activity Relationship Sar Studies

Impact of Nitro Group Position and Chemical Modifications on Bioactivity

The position and nature of the nitro group on the aniline (B41778) ring are pivotal determinants of the biological activity of N-(4-Methoxybenzyl)-3-nitroaniline and its analogs. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, which can affect its interaction with biological targets. nih.govsvedbergopen.com

Studies on various nitroaromatic compounds, such as chalcones, have demonstrated that the position of the nitro group plays a crucial role in their anti-inflammatory and vasorelaxant activities. mdpi.com For instance, compounds with a nitro group at the ortho position have shown high anti-inflammatory activity, whereas para-substituted analogs exhibited significant vasorelaxant effects. mdpi.com In the context of N-(4-Methoxybenzyl)-aniline, moving the nitro group from the meta (3-nitro) to the ortho (2-nitro) or para (4-nitro) position would be expected to modulate bioactivity significantly. The ortho-isomer may exhibit altered activity due to potential intramolecular hydrogen bonding between the nitro group and the amine proton, which can affect conformation and target binding. researchgate.net The para-isomer, with the nitro group directly opposite the benzylamine (B48309) substituent, would exert the strongest electronic influence on the aniline ring's π-system.

Chemical modifications, such as replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, hydroxyl), would further elucidate the electronic requirements for activity. A comparison of these derivatives helps to determine whether the activity is specifically linked to the nitro moiety's reduction or to the general electron-withdrawing character it imparts.

Table 1: Hypothetical Bioactivity of Positional Isomers and Analogs of N-(4-Methoxybenzyl)aniline

CompoundAniline SubstituentExpected Bioactivity (Relative)Rationale
1 3-Nitro (Parent)BaselineReference compound.
2 2-NitroPotentially AlteredPossible intramolecular hydrogen bonding affecting conformation. researchgate.net
3 4-NitroPotentially Enhanced/AlteredStrongest electronic perturbation of the aniline ring.
4 3-CyanoPotentially Retained/AlteredReplacement with another electron-withdrawing group.
5 3-AminoPotentially Reduced/AlteredReplacement with an electron-donating group; product of nitro reduction.

Influence of Methoxy (B1213986) Group Modifications on Lipophilicity and Biological Penetration

The methoxy group on the benzyl (B1604629) moiety is a key contributor to the molecule's lipophilicity and, consequently, its ability to penetrate biological membranes. Lipophilicity, often measured as the logarithm of the partition coefficient (log P), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Modifications to the 4-methoxy group offer a strategy to fine-tune the molecule's physicochemical properties. Replacing the methyl group with longer alkyl chains (e.g., ethoxy, propoxy) would predictably increase lipophilicity. Conversely, demethylation to the corresponding 4-hydroxybenzyl derivative would decrease lipophilicity and introduce a hydrogen bond donor, potentially altering target interactions and metabolic stability. chemrxiv.org

Table 2: Predicted Physicochemical Properties of N-(4-Substituted-benzyl)-3-nitroaniline Derivatives

CompoundSubstitution at 4-position of Benzyl RingPredicted LogP ChangeExpected Impact on Biological Penetration
1 Methoxy (Parent)BaselineModerate lipophilicity, balanced penetration.
2 HydroxyDecreaseReduced lipophilicity, potentially lower passive diffusion. chemrxiv.org
3 EthoxyIncreaseIncreased lipophilicity, potentially enhanced membrane permeability.
4 FluoroVariableMay increase or decrease lipophilicity depending on context. chemrxiv.org
5 TrifluoromethoxySignificant IncreaseIncreased lipophilicity, potentially improved penetration.

Exploration of Structural Variations in the Benzyl and Aniline Moieties

Systematic structural variations of both the benzyl and aniline rings are essential for a comprehensive SAR study. Diarylamines are recognized as an important scaffold in drug discovery, and modifications to either aromatic ring can lead to significant changes in biological activity. frontiersin.orgnih.gov

On the benzyl ring, in addition to modifying the 4-methoxy group, introducing other substituents at various positions (ortho, meta) can probe the steric and electronic tolerance of the target's binding pocket. For instance, adding a methyl or chloro group at the 2'- or 3'-position could enhance binding affinity through additional van der Waals or hydrophobic interactions, or alternatively, cause a steric clash that reduces activity. nih.gov

For the aniline moiety, beyond altering the nitro group, introducing substituents such as halogens, alkyls, or other functional groups can provide further SAR insights. For example, in a series of 2-methyl-5-nitroaniline (B49896) derivatives, various substitutions led to a range of antimicrobial activities. researchgate.net Adding a methyl group to the aniline ring of this compound could influence its conformation and metabolic stability.

Incorporation of Diverse Heterocyclic Systems and Their Pharmacological Consequences

Replacing one or both of the aromatic rings with heterocyclic systems is a well-established strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.gov Nitrogen-containing heterocycles are particularly prevalent in approved drugs. nih.gov

For this compound, the benzyl ring could be replaced by a pyridine (B92270), pyrimidine, or pyrazine (B50134) ring. This would introduce basic nitrogen atoms capable of forming salt bridges or hydrogen bonds with the biological target, potentially enhancing binding affinity and altering solubility. For example, replacing the phenyl ring of imatinib (B729) with a ferrocenyl group, or the pyridine ring with other heterocycles, has been explored to create novel tyrosine kinase inhibitors. mdpi.com

Similarly, the 3-nitroaniline (B104315) moiety could be substituted with a nitro-substituted heterocycle, such as nitropyridine or nitroimidazole. Metronidazole, a well-known antibiotic, features a 5-nitroimidazole moiety, highlighting the effectiveness of nitro-heterocycles in generating bioactive compounds. nih.gov The introduction of a heterocyclic ring can significantly alter the drug-like properties of the molecule, including its metabolic profile and potential for off-target effects.

Table 3: Pharmacological Consequences of Incorporating Heterocyclic Scaffolds

ModificationExample HeterocyclePotential Pharmacological Consequences
Benzyl Ring ReplacementPyridineIntroduction of a basic center, potential for new H-bonds, altered solubility. mdpi.com
Benzyl Ring ReplacementThiopheneAltered electronics and steric profile, potential for different metabolic pathways.
Aniline Ring ReplacementNitropyridineModulation of pKa, potential for improved target engagement.
Aniline Ring ReplacementNitrothiazoleIntroduction of additional heteroatoms for potential interactions, altered ADME properties.

Rational Drug Design Principles Derived from SAR Data

The collective SAR data from the derivatization studies provide the foundation for rational drug design. rug.nl By analyzing the trends in activity across various chemical modifications, a pharmacophore model can be constructed. This model defines the essential structural features—hydrogen bond donors/acceptors, hydrophobic regions, and electronic characteristics—required for optimal biological activity.

Key principles derived from the SAR of this compound analogs might include:

The necessity of a strong electron-withdrawing group at the 3-position of the aniline ring, with the nitro group being particularly effective.

A specific conformational requirement for the two aromatic rings relative to each other, dictated by the central amine linker.

An optimal lipophilicity range , controlled by substituents on the benzyl ring, to ensure adequate biological penetration without compromising solubility.

The potential for enhanced potency through the introduction of specific heterocyclic systems that can form additional interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.govnih.govresearchgate.net For a series of this compound derivatives, a QSAR model can be developed to predict the activity of untested analogs, thereby prioritizing synthetic efforts.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Electronic: Hammett constants (σ), dipole moment, energies of frontier orbitals (HOMO, LUMO). acs.org

Steric: Molar refractivity, van der Waals volume, specific shape indices.

Hydrophobic: Log P, calculated lipophilicity parameters.

Topological: Molecular connectivity indices, which describe the branching and shape of the molecule.

A multivariable statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to generate an equation that links a combination of these descriptors to the observed biological activity. For nitroaromatic compounds, QSAR models have been successfully developed to predict their toxicity and mutagenicity, often highlighting the importance of descriptors like the energy of the lowest unoccupied molecular orbital (E-LUMO) and hydrophobicity. nih.govacs.orgmdpi.com

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = a(logP) - b(E-LUMO) + c(MR) + d

Where a, b, and c are coefficients for the lipophilicity, electronic, and steric descriptors, respectively, and d is a constant. Such a model would quantitatively confirm the SAR principles and serve as a powerful tool for designing the next generation of compounds based on this scaffold.

Advanced Applications and Future Research Directions

Exploration in Functional Materials Science

The distinct electronic properties of N-(4-Methoxybenzyl)-3-nitroaniline make it a compelling candidate for use in functional materials. Its potential applications in corrosion inhibition and non-linear optics are particularly noteworthy.

Corrosion Inhibition: Organic compounds, especially those containing heteroatoms (like nitrogen and oxygen) and aromatic rings, are often effective corrosion inhibitors for metals. These molecules can adsorb onto the metal surface, forming a protective layer that shields it from corrosive agents. The this compound molecule possesses several features conducive to this application: nitrogen and oxygen atoms with lone pairs of electrons, and two aromatic rings that can interact with the metal surface via π-electrons. Future research will likely focus on evaluating its efficiency as a corrosion inhibitor for various metals and alloys in different corrosive environments.

Non-Linear Optics (NLO): Organic materials with significant second-order NLO properties are crucial for applications in optical data storage, signal processing, and frequency conversion. These properties arise from molecular structures with a strong donor-π-acceptor (D-π-A) framework, which leads to a large molecular hyperpolarizability. The structure of this compound, with its methoxy (B1213986) donor group and nitro acceptor group linked through a π-conjugated system, is analogous to other well-known NLO materials.

For instance, the related compound 4-nitro-4′-methoxy benzylidene aniline (B41778) (NMOBA) has been synthesized and shown to have a second-harmonic generation (SHG) efficiency 1.24 to 1.27 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO crystal. researchgate.net The NLO response in such organic molecules is attributed to the charge transfer between the electron-donating and electron-withdrawing groups. researchgate.net Research into this compound could involve growing single crystals and characterizing their NLO properties, potentially revealing them as useful materials for photonic devices. researchgate.neteksmaoptics.com The intrinsic acentric structure of some host materials can also "switch on" the SHG properties of guest molecules like p-nitroaniline. dtic.mil

Prospects in Drug Discovery and Lead Optimization

The scaffold of this compound incorporates structural motifs found in many biologically active compounds. The aniline and benzylamine (B48309) fragments are common in medicinal chemistry, suggesting that this compound and its derivatives could serve as a basis for drug discovery and lead optimization.

The sulfonamide group, for example, is a cornerstone of many therapeutic agents. Studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which are structurally related to the target molecule, highlight the potential for this chemical class. mdpi.com These sulfonamides were first recognized for their therapeutic potential in the 1930s. mdpi.com

Future research could involve screening this compound and its derivatives for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. Based on initial screening results, the molecule could be identified as a "hit" compound. Subsequent lead optimization would involve systematically modifying its structure to enhance potency and selectivity while improving pharmacokinetic properties. This process often employs strategies like molecular hybridization, where pharmacophoric units from different bioactive molecules are combined. nih.gov

Development of Advanced Analytical and Characterization Techniques

A thorough understanding of the physicochemical properties of this compound is essential for its application. A suite of advanced analytical techniques is employed for its characterization.

Spectroscopic Methods: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups, such as the N-H, C-H (aromatic and aliphatic), C=C (aromatic), N-O (nitro group), and C-O (ether) vibrations. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of each proton and carbon atom. researchgate.net UV-visible spectroscopy reveals the electronic transitions within the molecule, which is particularly relevant for understanding its optical properties. researchgate.net

Crystallographic and Thermal Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.com Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions (like melting point) of the compound. researchgate.net

The table below summarizes the key analytical techniques and the information they provide for the characterization of this compound and related compounds.

Analytical TechniqueInformation ProvidedTypical Findings for Related Compounds
FTIR Spectroscopy Identification of functional groupsAromatic nitro bands (1570–1500 cm⁻¹ and 1370–1300 cm⁻¹), Methoxy group bands. researchgate.net
NMR Spectroscopy Detailed molecular structure and connectivityDistinct signals for aromatic protons, methoxy protons, and methylene (B1212753) bridge protons. researchgate.net
UV-Vis Spectroscopy Electronic transitions (e.g., π-π, n-π)Reveals absorption maxima relevant to optical properties and potential for NLO applications. researchgate.net
X-ray Diffraction 3D molecular and crystal structureDetermines bond lengths, angles, and intermolecular packing in the solid state. mdpi.com
Thermal Analysis (TGA/DSC) Thermal stability, melting point, phase transitionsProvides data on the material's stability at different temperatures. researchgate.net

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Future Directions in Computational Drug Design and Materials Science

Computational methods are becoming indispensable tools in both drug discovery and materials science, offering the ability to predict properties and guide experimental work, thereby saving time and resources. mdpi.com

For this compound, computational approaches can be applied in several ways:

Molecular Docking and Dynamics in Drug Design: If a biological target is identified, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the target's active site. mdpi.comj-morphology.com This can help prioritize which derivatives to synthesize and test. Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time. mdpi.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the drug-likeness of potential candidates early in the discovery process. mdpi.com

Quantum Chemical Calculations in Materials Science: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the molecular geometry, electronic structure, and, crucially, the hyperpolarizability (β) of this compound. This allows for a theoretical prediction of its NLO activity before undertaking complex synthesis and crystal growth experiments. researchgate.net

Innovation in Green Chemistry and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. rsc.org Future research on this compound will likely focus on developing more sustainable synthetic routes.

Traditional multi-step syntheses often involve harsh reagents and generate significant waste. patsnap.comgoogle.com Innovations could include:

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water or bio-based solvents. For instance, the synthesis of related Schiff bases has been achieved using orange juice as a mildly acidic and natural catalytic medium. researchgate.net

Continuous Flow Synthesis: The use of microchannel or continuous flow reactors for key synthetic steps, such as nitration or reduction, can offer significant advantages over traditional batch processes. google.com This technology allows for better control over reaction parameters, improved safety, higher yields, and reduced waste. google.com The synthesis of a precursor, 4-methoxy-2-nitroaniline, has been demonstrated using a continuous flow reactor, highlighting a potential green route for intermediates. google.com

Catalytic Reductions: The reduction of a nitro group, a common step in the synthesis of such compounds, can be made greener by using catalytic hydrogenation instead of stoichiometric metal-based reducing agents, which are often toxic and produce significant waste. google.comyoutube.com

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable for large-scale production.

Q & A

Q. What are the recommended methods for synthesizing N-(4-Methoxybenzyl)-3-nitroaniline?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-nitroaniline with 4-methoxybenzyl halides (e.g., chloride or bromide) in a polar aprotic solvent like DMF or acetonitrile. Catalytic bases such as K₂CO₃ or triethylamine are used to deprotonate the aniline nitrogen, facilitating the alkylation reaction. Purification is typically achieved through recrystallization using ethanol or methanol .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule adopts a non-planar conformation, with the 4-methoxybenzyl and 3-nitroaniline moieties forming a dihedral angle near 90°, as observed in structurally similar compounds. Hydrogen-bonding networks (N–H⋯O and C–H⋯O) stabilize the crystal lattice, forming R₂²(8) motifs along specific crystallographic axes. Data collection is performed using diffractometers like the Oxford Diffraction Xcalibur Sapphire3, with refinement software (e.g., SHELXL) for bond-length and angle analysis .

Q. What safety precautions are critical when handling this compound?

this compound derivatives may pose inhalation and dermal hazards. Lab personnel should use negative-pressure ventilation, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Waste disposal must comply with local regulations for nitroaromatic compounds .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the compound’s spectroscopic properties?

Substituents like methoxy groups alter electron density, affecting UV-Vis absorption maxima and NMR chemical shifts. For example, the methoxy group’s electron-donating nature deshields aromatic protons in ¹H NMR (δ ~6.8–7.5 ppm). FT-IR spectra show characteristic nitro (N–O) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹. Comparative studies with analogs (e.g., 4-methylbenzyl derivatives) reveal substituent-dependent shifts in λmax and fluorescence quenching behavior .

Q. What computational methods validate the electronic structure of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. These align with experimental UV-Vis and NMR data. For instance, DFT-simulated IR spectra match observed N–O and C–N vibrational modes within ±10 cm⁻¹. Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM) .

Q. How does this compound serve as a precursor in medicinal chemistry?

Derivatives like N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea are potent GSK-3β inhibitors, validated via radiolabeling (e.g., carbon-11 for PET imaging). The nitro group facilitates nitroreductase-activated prodrug strategies in targeting hypoxic tumor cells. Structure-activity relationship (SAR) studies highlight the methoxybenzyl group’s role in enhancing blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported reaction yields for nitroaniline derivatives?

Discrepancies in yields often arise from solvent purity, reaction temperature, or competing side reactions (e.g., over-alkylation). Systematic optimization using Design of Experiments (DoE) identifies critical factors. For example, maintaining temperatures below 80°C minimizes nitro group reduction. HPLC-MS monitoring of intermediates (e.g., nitroso byproducts) ensures reaction progression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.